molecular formula C26H23NO5 B5168484 methyl (4Z)-4-[3-(benzyloxy)benzylidene]-1-(furan-2-ylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl (4Z)-4-[3-(benzyloxy)benzylidene]-1-(furan-2-ylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B5168484
M. Wt: 429.5 g/mol
InChI Key: UBUWIVVGCAIMOJ-HAHDFKILSA-N
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Description

Methyl (4Z)-4-[3-(benzyloxy)benzylidene]-1-(furan-2-ylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a furan ring, a pyrrole ring, and a benzyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4Z)-4-[3-(benzyloxy)benzylidene]-1-(furan-2-ylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the furan-2-ylmethyl group, followed by the formation of the pyrrole ring through cyclization reactions. The benzyloxybenzylidene group is then introduced via a condensation reaction. The final step involves esterification to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl (4Z)-4-[3-(benzyloxy)benzylidene]-1-(furan-2-ylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The benzyloxy group can be reduced to a benzyl group.

    Substitution: The benzyloxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Substitution reactions often use nucleophiles like sodium methoxide (NaOMe) or sodium hydride (NaH).

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

Methyl (4Z)-4-[3-(benzyloxy)benzylidene]-1-(furan-2-ylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structure and biological activity.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl (4Z)-4-[3-(benzyloxy)benzylidene]-1-(furan-2-ylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The benzyloxy group can interact with enzymes or receptors, modulating their activity. The furan and pyrrole rings can participate in π-π interactions with aromatic amino acids in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: Known for their biological activities, including anti-tumor and anti-viral properties.

    Pyrrole derivatives: Widely studied for their antimicrobial and anticancer activities.

    Benzyloxybenzylidene compounds: Investigated for their potential as drug candidates due to their ability to interact with biological targets.

Uniqueness

Methyl (4Z)-4-[3-(benzyloxy)benzylidene]-1-(furan-2-ylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

methyl (4Z)-1-(furan-2-ylmethyl)-2-methyl-5-oxo-4-[(3-phenylmethoxyphenyl)methylidene]pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO5/c1-18-24(26(29)30-2)23(25(28)27(18)16-22-12-7-13-31-22)15-20-10-6-11-21(14-20)32-17-19-8-4-3-5-9-19/h3-15H,16-17H2,1-2H3/b23-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUWIVVGCAIMOJ-HAHDFKILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC2=CC(=CC=C2)OCC3=CC=CC=C3)C(=O)N1CC4=CC=CO4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(/C(=C/C2=CC(=CC=C2)OCC3=CC=CC=C3)/C(=O)N1CC4=CC=CO4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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